molecular formula C₁₂H₁₄O₅ B1147351 Mono(3-hydroxybutyl)phthalate CAS No. 57074-43-8

Mono(3-hydroxybutyl)phthalate

Cat. No.: B1147351
CAS No.: 57074-43-8
M. Wt: 238.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(3-hydroxybutyl)phthalate is a metabolite of dibutyl phthalate, a commonly used plasticizer in consumer products . This compound has garnered attention due to its potential health effects and its presence in various environmental and biological samples.

Scientific Research Applications

Mono(3-hydroxybutyl)phthalate is used in various scientific research applications:

Mechanism of Action

Target of Action

Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), which is widely used in consumer products . It primarily targets the endocrine system, affecting the hormone balance of the organism . It can alter the development and function of hormone-dependent structures within the nervous system .

Mode of Action

This compound interacts with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .

Biochemical Pathways

The compound dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can affect various biochemical pathways and their downstream effects, leading to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action can induce neurological disorders . Studies have reported an inverse association between child motor development and maternal concentrations of mono-hydroxy-n-butyl phthalate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of certain cleaning and personal care products, diet, and even ice cream consumption have been associated with increased exposure to phthalates . Additionally, the compound’s action can be influenced by sociodemographic characteristics and drinking water sources .

Safety and Hazards

Phthalate exposure, including Mono(3-hydroxybutyl)phthalate, can induce reproductive disorders at various regulatory levels . It is associated with alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females .

Future Directions

Although exposure to some phthalates may be decreasing, exposure to replacements, such as DEHTP, is increasing . Additional studies are needed to further characterize sources of phthalate replacement chemicals and potential exposure-related health effects among vulnerable populations .

Preparation Methods

Mono(3-hydroxybutyl)phthalate can be synthesized through the hydrolysis of dibutyl phthalate. The reaction typically involves the use of a strong acid or base to catalyze the hydrolysis process. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Mono(3-hydroxybutyl)phthalate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Comparison with Similar Compounds

Mono(3-hydroxybutyl)phthalate is similar to other phthalate metabolites such as mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate. it is unique in its specific metabolic pathway and the particular health effects it may induce. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Mono(3-hydroxybutyl)phthalate can be achieved through the esterification of phthalic anhydride with 3-hydroxybutanol.", "Starting Materials": ["Phthalic anhydride", "3-hydroxybutanol", "Sulfuric acid", "Toluene"], "Reaction": [ "In a round-bottom flask, add phthalic anhydride and 3-hydroxybutanol in equimolar amounts.", "Add a catalytic amount of sulfuric acid to the mixture.", "Heat the mixture under reflux in toluene solvent for several hours.", "Allow the mixture to cool and then dilute with water.", "Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Purify the product using column chromatography with a suitable eluent." ] }

CAS No.

57074-43-8

Molecular Formula

C₁₂H₁₄O₅

Molecular Weight

238.24

Synonyms

1,2-Benzenedicarboxylic Acid 1-(3-Hydroxybutyl)ester;  _x000B_1,2-Benzenedicarboxylic Acid Mono(3-hydroxybutyl)ester;  MHBP; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.